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molecular formula C7H12O2 B8679248 3-(1-Methoxy-1-methylethoxy)propyne CAS No. 68931-51-1

3-(1-Methoxy-1-methylethoxy)propyne

Cat. No. B8679248
M. Wt: 128.17 g/mol
InChI Key: ZLWLIRSKIAHRKA-UHFFFAOYSA-N
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Patent
US09045404B2

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 15 minutes to 200 ml (8 mol) of liquid ammonia at −37° C. The mixture was stirred until no more lithium floated (after approximately 15 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 12.6 g (91 mmol) of myrcene were added portion wise within 30 minutes. The end of the formation of lithium amide could be recognized by the discoloration of the reaction mixture. 10.0 g (71 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne (90.8% GC) were added with a dropping funnel to the reaction mixture at −37° C. within 30 minutes. The reaction mixture was held at −37° C. for about 1 hour. 14.0 g (126 mmol) of bromoethane were added with a dropping funnel to the reaction mixture within 30 minutes. The reaction mixture was subsequently stirred for 1 hour. 157 ml of n-hexane were added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 15 hours. 50 ml of water were added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The organic layer was separated and concentrated under reduced pressure (40° C., 40 mbar). The crude product was analyzed by GC. 25.8 g of crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne were obtained (yield 83.0% based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Quantity
157 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)=C[CH2:4][CH2:5][C:6]([CH:8]=[CH2:9])=C.[NH2-].[Li+].[CH3:13][O:14][C:15]([CH3:21])([O:17]CC#C)[CH3:16].BrCC>CCCCCC>[CH3:13][O:14][C:15]([CH3:21])([O:17][CH2:4][C:5]#[C:6][CH2:8][CH3:9])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CC(=CCCC(=C)C=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Li+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC(C)(OCC#C)C
Step Four
Name
Quantity
14 g
Type
reactant
Smiles
BrCC
Step Five
Name
Quantity
157 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquid ammonia was evaporated under normal pressure within 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
50 ml of water were added to the reaction mixture at 22° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred until all salt
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (40° C., 40 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C)(OCC#CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 232.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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